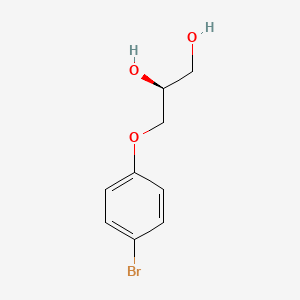
(S)-3-(4-Bromophenoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Bromophenoxy)propane-1,2-diol is an organic compound characterized by the presence of a bromophenoxy group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromophenoxy)propane-1,2-diol typically involves the reaction of (S)-propylene oxide with 4-bromophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Bromophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(S)-3-(4-Bromophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Bromophenoxy)propane-1,2-diol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-Chlorophenoxy)propane-1,2-diol
- (S)-3-(4-Fluorophenoxy)propane-1,2-diol
- (S)-3-(4-Methylphenoxy)propane-1,2-diol
Uniqueness
(S)-3-(4-Bromophenoxy)propane-1,2-diol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H11BrO3 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
(2S)-3-(4-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |
InChI Key |
FZGZDDRZAZBANV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](CO)O)Br |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)
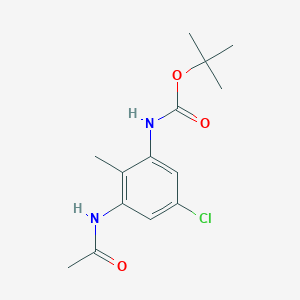
![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
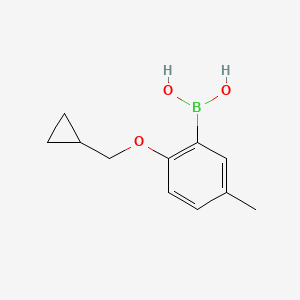


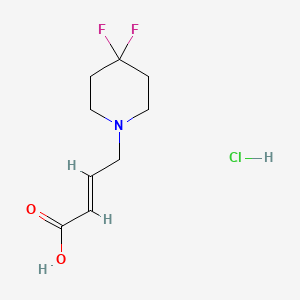

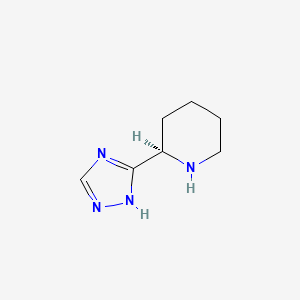
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
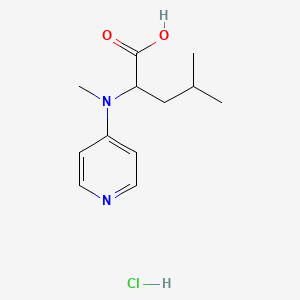
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
